molecular formula C6H10ClF2NO2 B2703652 methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride CAS No. 2416229-29-1

methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride

Cat. No.: B2703652
CAS No.: 2416229-29-1
M. Wt: 201.6
InChI Key: PIDGRKZVOXEHIZ-UHFFFAOYSA-N
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Description

methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring substituted with aminomethyl and difluoromethyl groups, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene with difluorocarbene, followed by the introduction of the aminomethyl group through nucleophilic substitution. The final step involves esterification to form the methyl ester and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(aminomethyl)-2-fluorocyclopropane-1-carboxylate
  • Methyl 1-(aminomethyl)-2,2-dichlorocyclopropane-1-carboxylate
  • Methyl 1-(aminomethyl)-2,2-dibromocyclopropane-1-carboxylate

Uniqueness

methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride is unique due to the presence of two fluorine atoms on the cyclopropane ring. This substitution enhances the compound’s chemical stability and resistance to metabolic degradation, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

methyl 1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c1-11-4(10)5(3-9)2-6(5,7)8;/h2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYMVLZPJGYMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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